3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one
Description
3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered significant attention due to its potential therapeutic and industrial applications. Chromenone derivatives are known for their diverse biological activities, making them valuable in various fields of research and industry.
Properties
IUPAC Name |
3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-2-3-10-9(4-7)11(13)8(5-12-14)6-15-10/h2-6,14H,1H3/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMADWYYNFSUAMK-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Oxidative Cyclization
A validated method involves the synthesis of 6-methylchromen-4-one via oxidative cyclization of chalcone precursors.
Procedure :
- Chalcone Formation : Condensation of 2-hydroxy-5-methylacetophenone with 4-methoxybenzaldehyde in N-methylpyrrolidone/aqueous KOH yields the chalcone intermediate.
- Oxidative Cyclization : Treatment with K₂CO₃/methanol/H₂O₂ induces cyclization, forming 6-methylchromen-4-one.
Yield : 34–45% after purification.
Characterization :
- IR (KBr) : 1641 cm⁻¹ (C=O, chromenone), 2950 cm⁻¹ (C-H, methyl).
- ¹H NMR (400 MHz, CDCl₃) : δ 2.41 (s, 3H, CH₃), 6.38 (s, 1H, H-5), 7.52–7.89 (m, aromatic protons).
Formylation at Position 3
Vilsmeier-Haack Reaction
The Vilsmeier-Haack formylation is preferred for introducing the aldehyde group at position 3 due to its regioselectivity for electron-rich aromatic systems.
Procedure :
- Reaction Setup : 6-Methylchromen-4-one (1.0 mmol) is dissolved in dry DMF (10 mL). POCl₃ (1.2 mmol) is added dropwise at 0°C.
- Heating : The mixture is refluxed at 80°C for 6 hours.
- Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with ethyl acetate yields 3-formyl-6-methylchromen-4-one.
Yield : 58–65%.
Characterization :
Selenium Dioxide Oxidation
Alternative approach for substrates with pre-existing methyl groups at position 3:
Procedure :
- Oxidation : 3,6-Dimethylchromen-4-one (1.0 mmol) reacts with SeO₂ (1.1 mmol) in dioxane at 80°C.
- Isolation : Filtration and recrystallization from methanol yields 3-formyl-6-methylchromen-4-one.
Yield : 50–55%.
Oximation to 3-[(E)-Hydroxyiminomethyl]-6-Methylchromen-4-One
Hydroxylamine Condensation
Procedure :
- Reaction : 3-Formyl-6-methylchromen-4-one (1.0 mmol) is refluxed with hydroxylamine hydrochloride (1.2 mmol) in ethanol/water (3:1, 15 mL) for 4 hours.
- Workup : Cooling, filtration, and recrystallization from ethanol yields the E-isomer predominantly.
Yield : 70–75%.
Characterization :
- IR (KBr) : 3250 cm⁻¹ (O-H), 1610 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NOH), 8.24 (s, 1H, CH=N), 2.40 (s, 3H, CH₃).
- HRMS (EI) : m/z calcd for C₁₂H₁₁NO₃: 217.0739; found: 217.0743.
Comparative Analysis of Formylation Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃, 80°C | 58–65% | High regioselectivity | Requires anhydrous conditions |
| SeO₂ Oxidation | Dioxane, 80°C | 50–55% | Applicable to methyl precursors | Limited to substrates with methyl |
| Duff Reaction | Hexamine, TFA | 45–50% | Mild conditions | Lower yield |
Stereochemical Control and Configuration Analysis
The (E)-configuration of the oxime is favored under acidic conditions due to reduced steric hindrance between the chromenone ring and the hydroxyl group. Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans arrangement, with no NOE observed between the oxime proton and H-2 of the chromenone.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, which can further be utilized in various applications .
Scientific Research Applications
3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antioxidant agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chromenone core can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as inhibiting microbial growth or reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Coumarin: Another chromenone derivative with anticoagulant properties.
Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological activities.
Uniqueness
3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one is unique due to its specific oxime functionality, which imparts distinct chemical reactivity and biological activity compared to other chromenone derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one, a compound belonging to the chromone family, has garnered interest due to its potential biological activities. This article reviews various studies highlighting its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated in several contexts, including antimicrobial, antioxidant, and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µM |
| Staphylococcus aureus | 0.3 µM |
| Candida albicans | 0.2 µM |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Antioxidant Activity
The compound's antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that it effectively scavenges free radicals, thereby reducing oxidative stress in biological systems.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
This antioxidant activity is crucial for protecting cells from oxidative damage, which is linked to various diseases.
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of the compound on MCF-7 cells using an MTT assay. The findings are summarized below:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
The results indicate a dose-dependent decrease in cell viability, suggesting significant potential for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases.
- Scavenging Free Radicals : Its antioxidant properties help in neutralizing reactive oxygen species (ROS), thus protecting cellular integrity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one, and what key reaction conditions influence yield?
- The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the chromen-4-one core via condensation of substituted phenols with β-ketoesters under acidic conditions (e.g., using ZnCl₂ as a catalyst) .
- Step 2 : Introduction of the hydroxyiminomethyl group via Schiff base formation, employing hydroxylamine hydrochloride under reflux in ethanol .
- Critical factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C for imine formation), and purification via column chromatography to isolate the (E)-isomer .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR :
- ¹H NMR : Look for the imine proton (δ 8.2–8.5 ppm, singlet) and the chromen-4-one carbonyl signal (δ 175–180 ppm in ¹³C NMR) .
- NOESY : Verify the (E)-configuration by observing spatial proximity between the hydroxyimino methyl group and adjacent aromatic protons .
- X-ray crystallography : Resolve crystallographic data to confirm bond angles and planarity of the chromenone ring .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Antioxidant activity : DPPH radical scavenging assay, comparing IC₅₀ values against ascorbic acid .
- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s assay, given structural similarities to oxime-containing reactivators like HI-6 .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How does the hydroxyiminomethyl group influence the compound’s interaction with biological targets, and what computational methods validate these mechanisms?
- The oxime group acts as a hydrogen bond donor/acceptor, enhancing binding to enzymes like AChE.
- Molecular dynamics (MD) simulations : Model interactions with AChE’s catalytic triad (e.g., His447, Glu334) to predict binding affinity and orientation .
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to explain reactivity in redox-mediated pathways .
Q. What strategies resolve contradictions in reported bioactivity data for chromenone derivatives?
- Meta-analysis : Compare datasets across studies using standardized assay protocols (e.g., fixed substrate concentrations in enzyme assays) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing the methyl group with halogens) to isolate structure-activity relationships (SAR) .
Q. What advanced analytical techniques address challenges in quantifying trace impurities during synthesis?
- HPLC-MS/MS : Detect and quantify byproducts (e.g., (Z)-isomer or unreacted intermediates) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
- ICP-OES : Screen for residual metal catalysts (e.g., Zn from ZnCl₂) to ensure compliance with pharmacopeial limits (<10 ppm) .
Q. How can researchers design SAR studies to optimize the compound’s pharmacokinetic properties?
- Modifications :
- Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-methyl position to enhance metabolic stability .
- Replace the chromenone oxygen with sulfur to alter lipophilicity (logP) and improve blood-brain barrier penetration .
- In silico ADME prediction : Use tools like SwissADME to forecast bioavailability and CYP450 interactions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
